O-(tert-Butyldimethylsilyl)hydroxylamine

Description

The exact mass of the compound O-(tert-Butyldimethylsilyl)hydroxylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality O-(tert-Butyldimethylsilyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(tert-Butyldimethylsilyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-[tert-butyl(dimethyl)silyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NOSi/c1-6(2,3)9(4,5)8-7/h7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUCKKNRCOFUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405612 | |

| Record name | O-(tert-Butyldimethylsilyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41879-39-4 | |

| Record name | O-(tert-Butyldimethylsilyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(tert-Butyldimethylsilyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to O-(tert-Butyldimethylsilyl)hydroxylamine: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMSONH2) is a versatile reagent in organic synthesis, primarily utilized as a protected form of hydroxylamine. Its silyl protecting group offers advantageous solubility in organic solvents and allows for controlled reactivity in a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties of TBDMSONH2, detailed experimental protocols for its application, and visualizations of key reaction pathways and workflows.

Core Chemical Properties

O-(tert-Butyldimethylsilyl)hydroxylamine is a white crystalline solid at room temperature. It is soluble in many common organic solvents such as hexane and chloroform, but insoluble in water, in which it hydrolyzes.[1] Due to its moisture sensitivity, it should be stored in a dry environment, typically at 2-8°C.[1]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C6H17NOSi | [2] |

| Molecular Weight | 147.29 g/mol | [3] |

| Melting Point | 62-65 °C | [2] |

| Boiling Point | 87-90 °C at 40 mmHg | [3] |

| Density | 0.849 g/cm³ | [2] |

| Flash Point | 40.7 °C | [2] |

| Vapor Pressure | 1.2 mmHg at 25°C | [2] |

Structural and Spectroscopic Data

| Identifier | Value | Reference |

| CAS Number | 41879-39-4 | [2] |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)ON | [2] |

| InChI Key | SSUCKKNRCOFUPT-UHFFFAOYSA-N | [3] |

Synthesis of O-(tert-Butyldimethylsilyl)hydroxylamine

While commercially available, O-(tert-Butyldimethylsilyl)hydroxylamine can be synthesized in the laboratory. One common method involves the reaction of hydroxylamine hydrochloride with tert-butyldimethylsilyl chloride in the presence of a base.

Experimental Protocol: Synthesis of O-(tert-Butyldimethylsilyl)hydroxylamine

Materials:

-

Hydroxylamine hydrochloride

-

tert-Butyldimethylsilyl chloride

-

Ethylenediamine

-

Dichloromethane (DCM)

-

Saturated aqueous NH4Cl solution

-

Magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve hydroxylamine hydrochloride and ethylenediamine in dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride in dichloromethane to the cooled mixture.

-

Allow the reaction to stir at 20°C for 72 hours.

-

Quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Separate the organic layer, dry it over magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield pure O-(tert-Butyldimethylsilyl)hydroxylamine.

Applications in Organic Synthesis

O-(tert-Butyldimethylsilyl)hydroxylamine is a key reagent in several synthetic transformations, most notably in the preparation of hydroxamic acids and oximes.

Solid-Phase Synthesis and Cleavage of Hydroxamic Acids

Hydroxamic acids are an important class of compounds with a wide range of biological activities.[4] Solid-phase synthesis is a powerful technique for the preparation of libraries of such compounds for drug discovery.[4] O-(tert-Butyldimethylsilyl)hydroxylamine can be used to cleave resin-bound hydroxamic acid precursors.[3]

Materials:

-

Resin-bound hydroxamic acid precursor

-

O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMSONH2)

-

1,2-Dichloroethane (DCE)

-

Trifluoroacetic acid (TFA)

-

Water

Procedure:

-

Swell the resin-bound hydroxamic acid precursor in 1,2-dichloroethane.

-

Add a solution of O-(tert-Butyldimethylsilyl)hydroxylamine (5 equivalents) in 1,2-dichloroethane.

-

Heat the mixture at 90°C for 20 hours.[4]

-

Filter the resin and wash it with a suitable solvent (e.g., dichloromethane).

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

To the residue, add a solution of 95% trifluoroacetic acid in water.[4]

-

Stir the mixture at room temperature for 16 hours to remove the silyl protecting group.[4]

-

Remove the solvent under reduced pressure to obtain the crude hydroxamic acid.

-

Purify the product as necessary (e.g., by preparative HPLC).

Formation of Oximes

O-(tert-Butyldimethylsilyl)hydroxylamine reacts with aldehydes and ketones to form O-silylated oximes. The reaction proceeds via nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon.[5] The steric bulk of the tert-butyldimethylsilyl group can influence the stereoselectivity of the reaction.

Safety Information

O-(tert-Butyldimethylsilyl)hydroxylamine is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3] It is classified as a combustible corrosive hazardous material.[3]

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

O-(tert-Butyldimethylsilyl)hydroxylamine is a valuable and versatile reagent in modern organic synthesis. Its unique properties make it particularly useful for the preparation of hydroxamic acids and oximes, which are important scaffolds in medicinal chemistry and drug development. The experimental protocols and reaction mechanisms detailed in this guide provide a solid foundation for the effective utilization of this reagent in a research and development setting.

References

An In-depth Technical Guide to the Structure and Properties of Aminoxy-tert-butyldimethylsilane

Introduction

Aminoxy-tert-butyldimethylsilane, also known by its systematic IUPAC name O-[tert-butyl(dimethyl)silyl]hydroxylamine, is a chemical reagent and intermediate with significant applications in organic synthesis and medicinal chemistry.[1] It belongs to the class of silyl hydroxylamines and is often referred to by various synonyms, including O-(tert-Butyldimethylsilyl)hydroxylamine, H2N-OTBS, and TBS-ONH2.[1][2][3] This guide provides a detailed examination of its molecular structure, physicochemical properties, and a representative synthetic protocol.

Core Molecular Structure

The structure of Aminoxy-tert-butyldimethylsilane is characterized by the covalent linkage of two primary functional moieties: the tert-butyldimethylsilyl (TBDMS or TBS) group and an aminoxy group (-ONH₂). Its linear formula is represented as (CH₃)₃CSi(CH₃)₂ONH₂.[2]

-

The Tert-butyldimethylsilyl (TBDMS/TBS) Group : This is a sterically bulky protecting group. It consists of a central silicon atom bonded to a tertiary butyl group and two methyl groups. The significant steric hindrance provided by the tert-butyl group is a key feature, conferring stability to the molecule under a variety of reaction conditions.[4]

-

The Aminoxy Group : This functional group consists of an amino group (-NH₂) attached to an oxygen atom. The oxygen atom serves as the bridge to the silicon atom of the TBDMS group, forming a Si-O-N linkage.

The overall structure is defined by the silylation of hydroxylamine at the oxygen atom. The silicon-oxygen bond is the central linkage connecting the bulky silyl protecting group to the reactive aminoxy functionality.

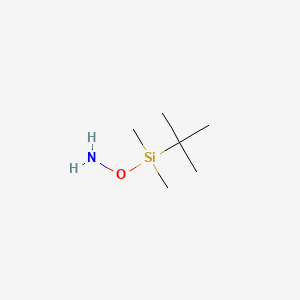

Below is a diagram illustrating the chemical structure of Aminoxy-tert-butyldimethylsilane.

Caption: 2D structure of Aminoxy-tert-butyldimethylsilane.

Physicochemical Properties

The physical and chemical properties of Aminoxy-tert-butyldimethylsilane are summarized in the table below. These properties are critical for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₆H₁₇NOSi |

| Molecular Weight | 147.29 g/mol |

| CAS Number | 41879-39-4 |

| Appearance | White solid |

| Melting Point | 62-65 °C |

| Boiling Point | 174.6 °C at 760 mmHg |

| Density | 0.849 g/cm³ |

| Solubility | Freely soluble in hexane, chloroform, and most organic solvents; insoluble and hydrolyzes in water. |

| Storage Temperature | 2-8°C |

Data sourced from PubChem and LookChem.[1][3]

Experimental Protocols: Synthesis

Aminoxy-tert-butyldimethylsilane is typically synthesized via the silylation of a hydroxylamine derivative. The following is a representative protocol for the synthesis of a related compound, tert-butyl (tert-butyldimethylsilyl)oxycarbamate, which illustrates the general methodology for introducing the TBDMS group onto a hydroxylamine nitrogen.[5] This procedure can be adapted for the direct synthesis of the title compound from hydroxylamine.

Objective: To synthesize a TBDMS-protected hydroxylamine derivative.

Materials:

-

N-Boc hydroxylamine (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.0 equiv)

-

Triethylamine (1.1 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous NaCl

Procedure:

-

A solution of N-Boc hydroxylamine is prepared in a round-bottomed flask by dissolving it in dichloromethane (to a final concentration of approximately 0.25 M).[5]

-

The reaction vessel is cooled to 4 °C using an ice-water bath.[5]

-

Triethylamine is added dropwise to the solution over a period of 15 minutes.[5]

-

A solution of tert-butyldimethylsilyl chloride in dichloromethane is then added dropwise over 60 minutes, maintaining the temperature at 4 °C.[5]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature (23 °C) and stirred for 16 hours under a nitrogen atmosphere.[5]

-

The reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel, and the organic layer is separated.[5]

-

The organic layer is washed with saturated aqueous NaCl, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated by rotary evaporation.[5]

-

The resulting crude product is further dried under high vacuum to yield the purified silylated product.[5]

Applications in Drug Development

As a versatile chemical intermediate, Aminoxy-tert-butyldimethylsilane plays a role in the multi-step synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[] Its primary utility stems from the presence of the TBDMS protecting group and the reactive aminoxy functionality.

-

Synthesis of Hydroxamic Acids : It is used to induce cleavage during the solid-supported synthesis of hydroxamic acids, which are an important class of compounds in drug discovery, known for their roles as enzyme inhibitors.[3]

-

Protected Hydroxylamine Source : The TBDMS group provides steric protection, allowing other chemical transformations to be performed on a molecule without affecting the hydroxylamine moiety. The protecting group can be removed under specific conditions later in the synthetic route. This strategy is fundamental in the synthesis of complex molecules where functional group compatibility is critical.[4][]

References

- 1. O-(tert-Butyldimethylsilyl)hydroxylamine | C6H17NOSi | CID 4691350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-(tert-Butyldimethylsilyl)hydroxylamine - Aminoxy-tert-butyldimethylsilane [sigmaaldrich.com]

- 3. O-(tert-Butyldimethylsilyl)hydroxylamine|lookchem [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of O-(tert-Butyldimethylsilyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMSONH2) is a versatile reagent in organic synthesis, primarily utilized for the protection of the hydroxylamine functional group and as a precursor in the synthesis of hydroxamic acids and other nitrogen-containing compounds. Its silyl ether linkage provides stability under various reaction conditions while allowing for facile deprotection when necessary. This guide provides a comprehensive overview of the primary synthesis protocols for O-(tert-Butyldimethylsilyl)hydroxylamine, complete with quantitative data, detailed experimental procedures, and workflow diagrams to facilitate understanding and replication in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data from two prominent synthesis protocols for O-(tert-Butyldimethylsilyl)hydroxylamine, allowing for a direct comparison of their efficiency and requirements.

| Parameter | Protocol 1: From N-Boc-Hydroxylamine (Intermediate Step) | Protocol 2: Direct Synthesis from Hydroxylamine HCl |

| Starting Materials | N-Boc hydroxylamine, tert-Butyldimethylsilyl chloride | Hydroxylamine hydrochloride, tert-Butyldimethylsilyl chloride |

| Base | Triethylamine | Ethylenediamine |

| Solvent | Dichloromethane (CH2Cl2) | Dichloromethane (CH2Cl2) |

| Reaction Temperature | 4 °C to 23 °C | 20 °C |

| Reaction Time | 16 hours | 72 hours |

| Yield | 99.5% (for the N-Boc protected intermediate) | 74% |

Experimental Protocols

Protocol 1: Synthesis via N-Boc Protected Intermediate

This method involves the silylation of N-Boc protected hydroxylamine, followed by the removal of the Boc protecting group. The first step, detailed below, yields the stable intermediate, tert-butyl (tert-butyldimethylsilyl)oxycarbamate.

Step 1: Synthesis of tert-Butyl (tert-butyldimethylsilyl)oxycarbamate [1]

-

Reaction Setup: A 2-liter round-bottomed flask equipped with a Teflon-coated stir bar is charged with N-Boc hydroxylamine (44.0 g, 330 mmol, 1.0 equiv) and dissolved in dichloromethane (1.10 L). The flask is cooled to 4 °C in an ice-water bath, and a 250-mL addition funnel is attached.

-

Addition of Base: Triethylamine (49.0 mL, 363 mmol, 1.10 equiv) is added dropwise over 15 minutes via the addition funnel. Dichloromethane (20 mL) is used to rinse the addition funnel.

-

Silylation: A solution of tert-butyldimethylsilyl chloride (49.7 g, 330 mmol, 1.0 equiv) in dichloromethane (150 mL) is added dropwise over 60 minutes at 4 °C. The addition funnel is rinsed with dichloromethane (50 mL). The final substrate concentration is 0.25 M.

-

Reaction: The addition funnel is replaced with a nitrogen inlet, and the reaction mixture is stirred for 16 hours at 23 °C under a nitrogen atmosphere.

-

Work-up: Water (250 mL) is added, and the mixture is transferred to a 2-L separatory funnel. The flask is rinsed with dichloromethane (50 mL), and the combined organic layers are separated. The organic layer is washed with saturated aqueous sodium chloride (250 mL).

-

Isolation: The organic layer is dried over magnesium sulfate (20 g), filtered, and the filtrate is concentrated by rotary evaporation (40 °C, 425–30 mmHg). The resulting oil is transferred to a 500-mL round-bottomed flask using dichloromethane, which is then evaporated. The product is dried under vacuum (0.5 mmHg) for 48 hours to afford tert-butyl (tert-butyldimethylsilyl)oxycarbamate as a white solid (81.3 g, 329 mmol, 99.5% yield).

Step 2: Deprotection of N-Boc-O-(tert-Butyldimethylsilyl)hydroxylamine

Standard procedures for Boc deprotection can be applied to the product from Step 1. A common method involves treatment with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane, followed by neutralization and extraction.

Protocol 2: Direct Synthesis from Hydroxylamine Hydrochloride

This protocol offers a more direct route to the target compound, albeit with a reported lower yield.

General Procedure: [2]

-

Reaction Setup: To a solution of hydroxylamine hydrochloride and ethylenediamine in dichloromethane, tert-butyldimethylsilyl chloride is added.

-

Reaction: The reaction mixture is stirred at 20 °C for 72 hours under an inert atmosphere.

-

Work-up and Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by distillation or chromatography, to yield O-(tert-Butyldimethylsilyl)hydroxylamine. This method has been reported to yield the product in 74% yield.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Caption: Comparative workflow of the two main synthesis routes for O-(tert-Butyldimethylsilyl)hydroxylamine.

Caption: Generalized reaction scheme for the synthesis of O-(tert-Butyldimethylsilyl)hydroxylamine.

References

The Silylated Hydroxylamine Landscape: A Technical Primer on Physical Characteristics and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Silylated hydroxylamines are a versatile class of compounds utilized in a range of chemical syntheses, from the formation of oximes to their application in amide-forming ligations and as precursors to silyl nitroxides. Their physical properties are pivotal to their handling, reactivity, and application in both laboratory and industrial settings. This technical guide provides a detailed overview of the core physical characteristics of silylated hydroxylamines, supported by experimental context and methodologies.

Core Physical Properties of Silylated Hydroxylamines

The introduction of a silyl group, most commonly a trimethylsilyl (TMS) group, to a hydroxylamine molecule significantly alters its physical properties. This transformation generally leads to an increase in volatility and solubility in nonpolar organic solvents, a consequence of the replacement of the polar N-H or O-H proton with a nonpolar, sterically bulky silyl group. This increased solubility in organic solvents is a key attribute for their use in a variety of reaction media.

Below is a summary of the available quantitative data for some common silylated hydroxylamines. It is important to note that comprehensive physical data for a wide range of substituted silylated hydroxylamines is not extensively tabulated in the literature, with much of the available information pertaining to the parent hydroxylamine and its salts.

Table 1: Physical Properties of Selected Silylated Hydroxylamines

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| O-(Trimethylsilyl)hydroxylamine | (CH₃)₃SiONH₂ | 105.21 | 98-100 | 0.86 (at 25 °C) | 1.405 |

| N,N,O-Tris(trimethylsilyl)hydroxylamine | ((CH₃)₃Si)₂NOSi(CH₃)₃ | 249.57 | 128 (at 97 mmHg) | ~0.8 | 1.420 |

Note: Data is compiled from various chemical supplier specifications and may represent typical values rather than critically evaluated data.

Solubility Profile

While specific quantitative solubility data is sparse, a general understanding of the solubility of silylated hydroxylamines can be inferred from their structural characteristics. The replacement of polar N-H and O-H bonds with Si-N and Si-O bonds reduces the capacity for hydrogen bonding with polar solvents like water. Conversely, the presence of the lipophilic silyl groups enhances their solubility in a range of common organic solvents.

Table 2: General Solubility of Silylated Hydroxylamines

| Solvent Class | General Solubility | Rationale |

| Protic Solvents (e.g., Water, Methanol) | Generally low to sparingly soluble. | Reduced hydrogen bonding capability. Susceptible to hydrolysis. |

| Aprotic Polar Solvents (e.g., THF, DMF) | Generally soluble. | Can engage in dipole-dipole interactions. |

| Nonpolar Aprotic Solvents (e.g., Hexane, Toluene) | Generally soluble. | Dominated by van der Waals forces. |

It is crucial to handle silylated hydroxylamines in anhydrous conditions, as they are susceptible to hydrolysis, which cleaves the silicon-oxygen or silicon-nitrogen bond to regenerate the hydroxylamine and form a silanol or siloxane.

Spectroscopic Characterization

The structural elucidation of silylated hydroxylamines relies heavily on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons of the silyl group (e.g., trimethylsilyl) typically appear as a sharp singlet in the upfield region of the spectrum (around 0.1-0.3 ppm). The chemical shifts of other protons in the molecule will be influenced by the silylation.

-

¹³C NMR: The carbon atoms of the silyl group also appear in the upfield region.

-

²⁹Si NMR: This technique is particularly useful for confirming the presence and chemical environment of the silicon atom.

-

-

Infrared (IR) Spectroscopy:

-

The disappearance or significant reduction in the intensity of the broad O-H and N-H stretching bands (typically in the region of 3200-3600 cm⁻¹) is a key indicator of successful silylation.

-

The appearance of characteristic Si-O and Si-N stretching vibrations can also be observed.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of silylated hydroxylamines, aiding in their identification and structural confirmation.

-

Experimental Protocols

Detailed experimental protocols for the synthesis of a wide variety of silylated hydroxylamines are often found in the patent literature and specialized research articles. Below are generalized methodologies for the preparation of O-silylated and N-silylated hydroxylamines.

General Protocol for the Synthesis of O-(Trimethylsilyl)hydroxylamine

This procedure is a generalized representation of methods found in the literature.

Materials:

-

Hydroxylamine hydrochloride

-

A suitable tertiary amine base (e.g., triethylamine)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

Procedure:

-

A reaction flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with hydroxylamine hydrochloride and the anhydrous solvent.

-

The suspension is cooled in an ice bath.

-

The tertiary amine base is added dropwise to the stirred suspension.

-

Trimethylsilyl chloride is then added dropwise via the dropping funnel, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The resulting precipitate (triethylamine hydrochloride) is removed by filtration under an inert atmosphere.

-

The filtrate is then fractionally distilled to isolate the O-(trimethylsilyl)hydroxylamine.

Characterization:

-

The product can be characterized by its boiling point, refractive index, and spectroscopic methods (NMR, IR, MS) as described above.

Mandatory Visualizations

Synthesis and Reactivity of Silylated Hydroxylamines

The following diagram illustrates a generalized workflow for the synthesis of silylated hydroxylamines and their subsequent reaction to form silyl nitroxides, which are stable free radicals with applications in various fields, including as spin labels.

Caption: General workflow for the synthesis of silylated hydroxylamines and their oxidation to silyl nitroxides.

Relationship Between Silylation and Physical Properties

This diagram illustrates the logical relationship between the silylation of a hydroxylamine and the resulting changes in its key physical properties.

Caption: Impact of silylation on the physical properties of hydroxylamines.

Applications in Drug Discovery and Development

While a direct, widespread role for silylated hydroxylamines in modulating specific signaling pathways is not prominently documented, their utility in drug discovery is noteworthy. Hydroxylamine derivatives have been investigated as inhibitors of enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis and repair in bacteria, presenting a potential avenue for novel antibacterial agents.[1] The silylation of these or related precursor molecules can be a key step in their synthesis, facilitating reactions in organic media and enabling the construction of complex molecular architectures.

Furthermore, silylated hydroxylamines are employed in "click chemistry" and other ligation reactions for the late-stage modification of drug candidates, peptides, and other bioactive molecules. This allows for the rapid diversification of compound libraries and the optimization of pharmacokinetic and pharmacodynamic properties.

Conclusion

Silylated hydroxylamines are valuable synthetic intermediates whose physical characteristics are dictated by the presence of the silyl group. Their enhanced solubility in organic solvents and increased volatility make them amenable to a variety of synthetic transformations. While a comprehensive database of their physical properties is yet to be compiled, an understanding of the general trends allows for their effective use in research and development. The methodologies for their synthesis are well-established, providing a foundation for their application in the synthesis of complex molecules, including those with potential therapeutic applications. Further research into the biological activities of novel silylated hydroxylamines may yet reveal more direct roles in the modulation of cellular processes.

References

An In-depth Technical Guide to O-(tert-Butyldimethylsilyl)hydroxylamine (CAS: 41879-39-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(tert-Butyldimethylsilyl)hydroxylamine is a versatile reagent in organic synthesis, primarily utilized as a protected form of hydroxylamine. Its silyl ether moiety imparts increased stability and solubility in organic solvents, allowing for controlled reactions and facilitating its use in the synthesis of complex molecules, including those of pharmaceutical interest. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with experimental details and mechanistic insights.

Physicochemical Properties

O-(tert-Butyldimethylsilyl)hydroxylamine is a colorless crystalline solid that is soluble in many common organic solvents but insoluble in water, with which it can hydrolyze.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 41879-39-4 | [1][2][3] |

| Molecular Formula | C₆H₁₇NOSi | [1][2][3] |

| Molecular Weight | 147.29 g/mol | [3] |

| Melting Point | 62-65 °C | [1] |

| Boiling Point | 87-90 °C at 40 mmHg | [1] |

| Density | 0.849 g/cm³ (predicted) | [1] |

| Solubility | Freely soluble in hexane, chloroform, and most organic solvents; insoluble in water. | [1] |

Synthesis and Purification

A common and effective method for the preparation of O-(tert-Butyldimethylsilyl)hydroxylamine involves the reaction of hydroxylamine hydrochloride with tert-butyldimethylsilyl chloride in the presence of a suitable base.

Experimental Protocol: Synthesis of O-(tert-Butyldimethylsilyl)hydroxylamine[1]

Materials:

-

Hydroxylamine hydrochloride

-

tert-Butyldimethylsilyl chloride

-

Ethylenediamine

-

Dichloromethane (anhydrous)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a stirred solution of hydroxylamine hydrochloride in anhydrous dichloromethane under an inert atmosphere, add ethylenediamine at 20 °C.

-

To this mixture, add a solution of tert-butyldimethylsilyl chloride in anhydrous dichloromethane.

-

Continue stirring the reaction mixture at 20 °C for 72 hours.

-

Upon completion of the reaction (monitored by TLC or GC-MS), the reaction mixture is worked up by washing with water to remove the ethylenediamine hydrochloride salt.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude O-(tert-Butyldimethylsilyl)hydroxylamine can be purified by either recrystallization or distillation.

-

Recrystallization: The solid product can be recrystallized from a suitable solvent system, such as hexane, to afford colorless crystals.

-

Distillation: For larger quantities, vacuum distillation can be employed. The product distills at 87-90 °C under a pressure of 40 mmHg.[1]

Caption: Synthetic workflow for O-(tert-Butyldimethylsilyl)hydroxylamine.

Spectroscopic Characterization

The identity and purity of O-(tert-Butyldimethylsilyl)hydroxylamine can be confirmed using standard spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | Data available on PubChem.[3] Expected signals would correspond to the tert-butyl protons, the dimethylsilyl protons, and the amine protons. |

| ¹³C NMR | Data available on PubChem.[3] Expected signals would correspond to the carbons of the tert-butyl group and the dimethylsilyl group. |

| Mass Spectrometry (GC-MS) | Data available on PubChem.[3] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

Applications in Organic Synthesis

O-(tert-Butyldimethylsilyl)hydroxylamine serves as a valuable reagent in a variety of organic transformations, primarily as a precursor to the hydroxylamine functionality.

Synthesis of Hydroxamic Acids

Hydroxamic acids are an important class of compounds with a wide range of biological activities. O-(tert-Butyldimethylsilyl)hydroxylamine is used as a protected hydroxylamine source in their synthesis, which is particularly useful for delicate substrates. The silyl protecting group can be easily removed under mild conditions.

Experimental Protocol: Synthesis of a Hydroxamic Acid

Materials:

-

Carboxylic acid

-

Ethyl chloroformate or other coupling agent

-

O-(tert-Butyldimethylsilyl)hydroxylamine

-

Base (e.g., triethylamine)

-

Deprotection agent (e.g., trifluoroacetic acid or cesium fluoride)

-

Anhydrous solvent (e.g., dichloromethane or THF)

Procedure:

-

Activate the carboxylic acid with a coupling agent like ethyl chloroformate in the presence of a base to form a mixed anhydride.

-

React the activated carboxylic acid with O-(tert-Butyldimethylsilyl)hydroxylamine to form the O-silylated hydroxamic acid intermediate.

-

Deprotect the silyl group using a suitable reagent such as trifluoroacetic acid or cesium fluoride to yield the final hydroxamic acid.

Caption: Pathway for hydroxamic acid synthesis.

Formation of Oximes

O-(tert-Butyldimethylsilyl)hydroxylamine reacts with aldehydes and ketones to form O-silylated oximes. These can be subsequently deprotected to yield the corresponding oximes. The reaction proceeds via nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon.

Reaction Mechanism: Oxime Formation

The formation of an oxime from an aldehyde or ketone and a hydroxylamine derivative is a condensation reaction. The nitrogen of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by proton transfer and elimination of water. The use of O-(tert-Butyldimethylsilyl)hydroxylamine provides a protected oxime that can be isolated and deprotected in a subsequent step if necessary.[4][5]

Caption: Mechanism of O-silylated oxime formation.

Safety and Handling

O-(tert-Butyldimethylsilyl)hydroxylamine is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The compound is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere in a cool, dry place.[1]

Conclusion

O-(tert-Butyldimethylsilyl)hydroxylamine is a valuable and versatile reagent in modern organic synthesis. Its ability to serve as a stable and soluble source of hydroxylamine makes it particularly useful in the synthesis of hydroxamic acids and oximes, which are important motifs in medicinal chemistry and drug development. The straightforward synthesis and purification of this reagent, combined with its predictable reactivity, ensure its continued application in the construction of complex molecular architectures.

References

- 1. O-(tert-Butyldimethylsilyl)hydroxylamine|lookchem [lookchem.com]

- 2. O-(Tert-Butyldimethylsilyl)hydroxylamine | 41879-39-4 | FT165645 [biosynth.com]

- 3. O-(tert-Butyldimethylsilyl)hydroxylamine | C6H17NOSi | CID 4691350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. [PDF] Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to O-(tert-Butyldimethylsilyl)hydroxylamine (TBS-ONH2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(tert-Butyldimethylsilyl)hydroxylamine, commonly abbreviated as TBS-ONH2, is a pivotal reagent in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its primary utility lies in its role as a protected form of hydroxylamine, enabling the efficient synthesis of hydroxamic acids. Hydroxamic acids are a class of compounds with a wide range of biological activities, including roles as enzyme inhibitors, with prominent examples in the development of histone deacetylase (HDAC) inhibitors for cancer therapy. This guide provides a comprehensive overview of the chemical properties, synthesis applications, and relevant biological context of TBS-ONH2.

Chemical and Physical Properties

The quantitative properties of TBS-ONH2 are summarized in the table below, providing a clear reference for its use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C6H17NOSi | [1] |

| Molecular Weight | 147.29 g/mol | [1] |

| Appearance | Colorless to white solid (crystals or powder) | [2][3] |

| Melting Point | 62-65 °C | [2] |

| Boiling Point | 87-90 °C at 40 mmHg | [2] |

| CAS Number | 41879-39-4 | [1] |

| InChI Key | SSUCKKNRCOFUPT-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)--INVALID-LINK--(C)ON | [2] |

Applications in Synthesis: The Formation of Hydroxamic Acids

TBS-ONH2 is extensively used as a hydroxylamine surrogate in the synthesis of hydroxamic acids from carboxylic acids. The tert-butyldimethylsilyl (TBS) group serves as a protecting group for the oxygen atom of hydroxylamine, allowing for controlled reactions and preventing unwanted side reactions. The general workflow involves the coupling of a carboxylic acid with TBS-ONH2, followed by the deprotection of the silyl ether to yield the final hydroxamic acid.

Experimental Protocol: General Synthesis of Hydroxamic Acids using TBS-ONH2

This protocol outlines a general procedure for the synthesis of hydroxamic acids from a carboxylic acid precursor using TBS-ONH2.

1. Activation of the Carboxylic Acid:

-

The carboxylic acid is first activated to facilitate the subsequent coupling reaction. A common method is the formation of a mixed anhydride.

-

To a solution of the carboxylic acid in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) at 0 °C, add a base such as triethylamine or N,N-diisopropylethylamine (1.1 equivalents).

-

Slowly add a chloroformate, such as ethyl chloroformate or isobutyl chloroformate (1.1 equivalents), and stir the reaction mixture at 0 °C for 30-60 minutes.

2. Coupling with TBS-ONH2:

-

To the activated carboxylic acid mixture, add a solution of O-(tert-Butyldimethylsilyl)hydroxylamine (1.2 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

3. Deprotection of the TBS Group:

-

The resulting O-silylated hydroxamic acid is then deprotected to yield the final hydroxamic acid. Several methods can be employed for the cleavage of the TBS ether.[4][5]

-

Acidic Conditions: A common method involves the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane, often with a scavenger such as anisole.[6] The reaction is typically stirred at room temperature for 1-4 hours.

-

Fluoride-Based Reagents: Alternatively, fluoride ion sources such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran or cesium fluoride (CsF) in methanol can be used for the deprotection.[6][7] These reactions are generally mild and proceed at room temperature.

-

After deprotection, the reaction mixture is concentrated, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford the pure hydroxamic acid.

Experimental Workflow for Hydroxamic Acid Synthesis

Caption: General workflow for the synthesis of hydroxamic acids using TBS-ONH2.

Biological Context and Relevance to Drug Development

While TBS-ONH2 is a synthetic reagent and not expected to have direct biological activity, the hydroxamic acids synthesized using this molecule are of significant interest to drug development professionals. Hydroxamic acids are known to chelate metal ions and are key pharmacophores in a variety of enzyme inhibitors. A prime example is their role as zinc-binding groups in histone deacetylase (HDAC) inhibitors, which are a class of drugs used in cancer therapy.

A related but structurally distinct compound, N-tert-Butylhydroxylamine (NtBHA), has been shown to modulate the MITF (Microphthalmia-associated transcription factor) signaling pathway.[8] This pathway is crucial for melanogenesis. In a study, NtBHA was found to promote melanin production under conditions of oxidative stress by enhancing the expression of MITF and its downstream targets, TRP-2 and TYR.[8] It is important to emphasize that TBS-ONH2 and NtBHA are different molecules, and the biological activity of NtBHA is not directly transferable to TBS-ONH2. However, this highlights the potential for hydroxylamine derivatives to interact with biological systems.

MITF Signaling Pathway Modulated by N-tert-Butylhydroxylamine

Caption: MITF signaling pathway in melanogenesis modulated by NtBHA.

Conclusion

O-(tert-Butyldimethylsilyl)hydroxylamine is a valuable and versatile reagent for the synthesis of hydroxamic acids, a class of compounds with significant therapeutic potential. Its use allows for the efficient and controlled introduction of the hydroxamic acid functionality, which is a key feature in many biologically active molecules. For researchers and professionals in drug development, a thorough understanding of the properties and applications of TBS-ONH2 is essential for the design and synthesis of novel therapeutics.

References

- 1. O-(tert-Butyldimethylsilyl)hydroxylamine | C6H17NOSi | CID 4691350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-(tert-ブチルジメチルシリル)ヒドロキシルアミン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. O-(tert-Butyldimethylsilyl)hydroxylamine, 90+%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

- 8. N-tert-Butylhydroxylamine promotes melanin production in oxidative stress conditions through the MITF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental reactivity of O-(tert-Butyldimethylsilyl)hydroxylamine

An In-depth Technical Guide to the Fundamental Reactivity of O-(tert-Butyldimethylsilyl)hydroxylamine

Abstract

O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMSONH₂) is a versatile and highly valuable reagent in modern organic synthesis. Characterized by the presence of a sterically bulky silyl protecting group on the oxygen atom of hydroxylamine, its reactivity is uniquely modulated, rendering it a stable, yet effective, source of the aminoxy moiety (H₂NO-). This guide provides an in-depth exploration of the core reactivity of TBDMSONH₂, focusing on its mechanistic pathways, practical applications, and the causal logic behind its use in key synthetic transformations. We will dissect its role as a potent nucleophile in the formation of oximes and its function as an electrophilic aminating agent for carbon nucleophiles, supported by field-proven protocols and mechanistic diagrams.

Core Characteristics and Handling

O-(tert-Butyldimethylsilyl)hydroxylamine is a white to off-white solid at room temperature. The tert-butyldimethylsilyl (TBDMS) group imparts significant steric hindrance and lipophilicity, which dictates its solubility and stability compared to unprotected hydroxylamine. It is freely soluble in many organic solvents like hexane and chloroform but is insoluble in and sensitive to water, in which it can hydrolyze.[1]

Table 1: Physicochemical Properties of O-(tert-Butyldimethylsilyl)hydroxylamine

| Property | Value | Reference(s) |

| CAS Number | 41879-39-4 | [2][3][4] |

| Molecular Formula | C₆H₁₇NOSi | [1][2][3][4] |

| Molecular Weight | 147.29 g/mol | [2] |

| Melting Point | 62-65 °C | [1] |

| Boiling Point | 87-90 °C at 40 mmHg | [1] |

| Appearance | Solid | |

| Solubility | Soluble in most organic solvents; hydrolyzes in water. | [1] |

Stability and Storage

The chemical stability under ambient conditions is generally good. However, TBDMSONH₂ is moisture-sensitive.[1] The Si-O bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would liberate hydroxylamine and tert-butyldimethylsilanol.

-

Causality in Storage: The requirement for refrigerated storage (2-8°C) in a tightly sealed container is a direct consequence of its moderate volatility and sensitivity to moisture.[1][5] Low temperatures slow down potential decomposition pathways, while a sealed container prevents ingress of atmospheric moisture, ensuring the reagent's integrity over time.

Safety and Handling

TBDMSONH₂ is classified as an irritant, causing skin, eye, and respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Sources

- 1. O-(tert-Butyldimethylsilyl)hydroxylamine|lookchem [lookchem.com]

- 2. O-(tert-Butyldimethylsilyl)hydroxylamine | C6H17NOSi | CID 4691350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. O-(tert-Butyldimethylsilyl)hydroxylamine, 90+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. O-(Tert-Butyldimethylsilyl)hydroxylamine | 41879-39-4 | FT165645 [biosynth.com]

The Advent and Evolution of Silyl Hydroxylamine Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silyl hydroxylamines have emerged as a versatile and powerful class of reagents in modern organic synthesis. Their unique reactivity, stemming from the strategic placement of a silicon atom on either the nitrogen or oxygen of the hydroxylamine core, has enabled novel transformations and provided milder, more selective alternatives to traditional synthetic methods. This technical guide provides an in-depth exploration of the discovery, history, and core applications of silyl hydroxylamine reagents, offering a valuable resource for researchers in academia and industry. We will delve into the key milestones in their development, provide detailed experimental protocols for their synthesis and application, and present quantitative data to facilitate reagent selection and reaction optimization.

A Historical Perspective: The Dawn of Silyl Hydroxylamines

The journey of silyl hydroxylamines began in the mid-20th century, driven by the burgeoning field of organosilicon chemistry. Early investigations focused on the fundamental reactions of silylating agents with various functional groups, including hydroxylamines.

A pivotal moment in the history of these reagents was the synthesis of N,O-bis(trimethylsilyl)hydroxylamine in the 1960s. Initial methods involved the direct reaction of hydroxylamine with chlorotrimethylsilane in the presence of a base like triethylamine.[1] However, concerns over the hazardous nature of free hydroxylamine, which can be explosive, led to the development of safer and more practical synthetic routes. A significant improvement was the use of hydroxylamine hydrochloride, a more stable salt, which could be reacted with hexamethyldisilazane to afford N,O-bis(trimethylsilyl)hydroxylamine in good yields (71-75%).[1] Another approach involved the neutralization of hydroxylamine hydrochloride with ethylenediamine prior to the addition of chlorotrimethylsilane.[1]

These early discoveries laid the groundwork for the exploration of a wider range of silyl hydroxylamines. The pioneering work of researchers such as Professor Uwe Klingebiel in the following decades significantly expanded our understanding of the synthesis, structure, and reactivity of these compounds, including their isomerization and rearrangement reactions.[2] This foundational research paved the way for the development of more sophisticated and tailored silyl hydroxylamine reagents for specific synthetic applications.

The Silyl Hydroxylamine Reagent Toolkit: A Typology

The versatility of silyl hydroxylamine reagents lies in the ability to modify their structure to fine-tune their reactivity and selectivity. They can be broadly categorized based on the point of silylation:

-

O-Silyl Hydroxylamines: In these reagents, the silyl group is attached to the oxygen atom. A prominent example is O-(tert-butyldimethylsilyl)hydroxylamine (TBDMSONH₂) . These reagents are primarily used as sources of the H₂NO⁻ synthon.

-

N,O-Disilyl Hydroxylamines: As the name suggests, these compounds feature silyl groups on both the nitrogen and oxygen atoms. N,O-bis(trimethylsilyl)hydroxylamine ((TMS)NHOTMS) is a classic example and serves as a protected, lipophilic form of hydroxylamine.[1]

-

N,N,O-Trisilyl Hydroxylamines: Fully silylated hydroxylamines, such as N,N,O-tris(trimethylsilyl)hydroxylamine ((TMS)₂NOTMS) , exhibit distinct reactivity due to the steric and electronic influence of the three silyl groups.[3][4]

-

N-Silyl Sulfinylamines: A more recent and highly innovative class of reagents are the N-silyl sulfinylamines, for instance, N-sulfinyltriisopropylsilylamine (TIPS-NSO) . These have proven to be exceptionally useful for the modular synthesis of sulfur-containing compounds.[5][6]

The choice of the silyl group (e.g., trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)) and the substitution pattern on the hydroxylamine core allows for precise control over the reagent's stability, steric hindrance, and reactivity.

Synthesis of Key Silyl Hydroxylamine Reagents

The preparation of silyl hydroxylamine reagents is achievable through several well-established methods. Below are detailed protocols for the synthesis of some of the most commonly used reagents.

Synthesis of N,O-Bis(trimethylsilyl)hydroxylamine

This reagent can be prepared from the more stable hydroxylamine hydrochloride.

Experimental Protocol:

Method A: Using Hexamethyldisilazane

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To the flask, add hydroxylamine hydrochloride.

-

Add an excess of hexamethyldisilazane.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of ammonia evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, N,O-bis(trimethylsilyl)hydroxylamine, can be isolated and purified by fractional distillation. The expected yield is typically in the range of 71-75%.[1]

Method B: Using Chlorotrimethylsilane and a Base

-

In a fume hood, dissolve hydroxylamine hydrochloride in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the mixture in an ice bath.

-

Add a base, such as triethylamine or ethylenediamine, dropwise to neutralize the hydrochloride.

-

Slowly add chlorotrimethylsilane to the reaction mixture.

-

After the addition is complete, allow the reaction to stir and warm to room temperature.

-

The reaction mixture is then worked up by filtration to remove the ammonium salt precipitate, followed by removal of the solvent under reduced pressure.

-

The crude product is purified by distillation.

Synthesis of O-(tert-Butyldimethylsilyl)hydroxylamine

This valuable O-silylated reagent can be synthesized from N-Boc protected hydroxylamine.

Experimental Protocol:

-

Dissolve N-Boc hydroxylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool to 4 °C in an ice-water bath.[7]

-

Add triethylamine dropwise to the solution.[7]

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane.[7]

-

Allow the reaction to stir for several hours at room temperature.[7]

-

The reaction mixture is then quenched and worked up.

-

The resulting N-Boc-O-(tert-butyldimethylsilyl)hydroxylamine is then deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield O-(tert-butyldimethylsilyl)hydroxylamine.

Synthesis of N-Sulfinyltriisopropylsilylamine (TIPS-NSO)

This reagent is prepared in a two-step sequence starting from triisopropylsilyl chloride.

Experimental Protocol:

**Step 1: Synthesis of Triisopropylsilylamine (TIPS-NH₂) **[6]

-

Dissolve triisopropylsilyl chloride in anhydrous diethyl ether in an oven-dried round-bottom flask and cool to -78 °C.[6]

-

Bubble anhydrous ammonia through the solution for approximately 2 hours, which will result in the formation of a white precipitate.[6]

-

Allow the reaction to warm to 0 °C and stir for an additional 3 hours, open to the air to remove excess ammonia.[6]

-

The reaction mixture is then filtered, and the solvent is removed under reduced pressure to yield triisopropylsilylamine.

Step 2: Synthesis of N-Sulfinyltriisopropylsilylamine (TIPS-NSO) [6]

-

In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve triisopropylsilylamine in anhydrous diethyl ether and cool to 0 °C.[6]

-

Add anhydrous triethylamine to the solution.[6]

-

Slowly add freshly distilled thionyl chloride to the mixture.[6]

-

After the addition, the reaction is stirred at 0 °C and then allowed to warm to room temperature.

-

The reaction mixture is filtered, and the solvent is removed in vacuo. The crude product can be purified by distillation to give N-sulfinyltriisopropylsilylamine as a colorless liquid.[6]

Key Applications in Organic Synthesis

Silyl hydroxylamine reagents have found widespread application in a variety of synthetic transformations, enabling the formation of C-N, S-N, and O-N bonds with high efficiency and selectivity.

Synthesis of Hydroxamic Acids

N,O-bis(trimethylsilyl)hydroxylamine is a valuable reagent for the synthesis of hydroxamic acids from acid chlorides. The reaction proceeds via N-acylation, followed by hydrolysis of the silyl groups to afford the free hydroxamic acid.[1]

Caption: Synthesis of hydroxamic acids.

Preparation of Primary Sulfinamides

A groundbreaking application of N-silyl sulfinylamine reagents, such as TIPS-NSO, is the modular synthesis of primary sulfinamides. This method involves the reaction of the N-silyl sulfinylamine with an organometallic reagent (Grignard, organolithium, or organozinc), followed by in situ desilylation with a fluoride source like tetrabutylammonium fluoride (TBAF).[5][6] This approach offers a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope.

References

- 1. N,O-BIS(TRIMETHYLSILYL)HYDROXYLAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

O-(tert-Butyldimethylsilyl)hydroxylamine: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of O-(tert-Butyldimethylsilyl)hydroxylamine, a versatile reagent in organic synthesis, particularly in the context of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, nomenclature, and key applications.

Chemical Identity and Nomenclature

IUPAC Name: O-[tert-butyl(dimethyl)silyl]hydroxylamine[1]

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its structure and common applications. These include:

-

Aminoxy-tert-butyldimethylsilane

-

O-(t-butyldimethylsilyl)hydroxylamine

-

o-t-butyldimethylsilyl hydroxylamine

-

O-tert-butyldimethylsilylhydroxylamine

-

o-tert-butyl dimethyl silyl hydroxylamine

-

H2N-OTBS

-

TBS-ONH2

-

Hydroxylamine, TBDMS derivative[2]

The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.

Figure 1: Relationship between the IUPAC name and common synonyms.

Physicochemical Properties

A summary of the key quantitative data for O-(tert-Butyldimethylsilyl)hydroxylamine is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₇NOSi | [3] |

| Molecular Weight | 147.29 g/mol | [1] |

| CAS Number | 41879-39-4 | [2] |

| Appearance | Colorless crystalline solid or powder | |

| Melting Point | 62-65 °C | [3] |

| Boiling Point | 87-90 °C at 40 mmHg | [3] |

| Density | 0.849 g/cm³ | [3] |

| Solubility | Freely soluble in hexane, chloroform, and most organic solvents. Insoluble in water. | [3] |

| Stability | Moisture sensitive. Hydrolyzes in water. | [3] |

Experimental Protocols

Synthesis of O-(tert-Butyldimethylsilyl)hydroxylamine

A common laboratory-scale synthesis of O-(tert-Butyldimethylsilyl)hydroxylamine involves the reaction of tert-butyldimethylsilyl chloride with hydroxylamine hydrochloride. The following protocol is a representative example.

Materials:

-

tert-Butyldimethylsilyl chloride

-

Hydroxylamine hydrochloride

-

Ethylenediamine

-

Dichloromethane (DCM)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve hydroxylamine hydrochloride in dichloromethane.

-

Add ethylenediamine to the solution.

-

To this mixture, add a solution of tert-butyldimethylsilyl chloride in dichloromethane dropwise at 20 °C.

-

Stir the reaction mixture at 20 °C for 72 hours.

-

Upon completion, the reaction is worked up using standard aqueous extraction procedures to isolate the crude product.

-

The crude product is then purified by distillation or recrystallization to yield O-(tert-Butyldimethylsilyl)hydroxylamine.

A reported yield for this synthesis is approximately 74%.

Cleavage of Hydroxamic Acids from Solid Support

O-(tert-Butyldimethylsilyl)hydroxylamine is frequently employed to cleave resin-bound hydroxamic acids, a crucial step in the solid-phase synthesis of these compounds. The following is a general protocol for this application.

Materials:

-

Resin-bound hydroxamic acid

-

O-(tert-Butyldimethylsilyl)hydroxylamine

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

-

Swell the resin-bound hydroxamic acid in a suitable anhydrous solvent within a reaction vessel.

-

Prepare a solution of O-(tert-Butyldimethylsilyl)hydroxylamine in the same anhydrous solvent.

-

Add the O-(tert-Butyldimethylsilyl)hydroxylamine solution to the swollen resin.

-

Allow the reaction to proceed at room temperature with gentle agitation for a specified period, typically monitored by LC-MS for completion.

-

Once the cleavage is complete, filter the resin and wash it with the reaction solvent.

-

The combined filtrate and washings contain the silyl-protected hydroxamic acid.

-

The silyl protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final hydroxamic acid.

The workflow for the solid-phase synthesis and cleavage of hydroxamic acids is depicted below.

References

Unraveling the N-O Bond: A Theoretical Guide to Hydroxylamine Cleavage

For Researchers, Scientists, and Drug Development Professionals

The cleavage of the nitrogen-oxygen (N-O) bond in hydroxylamines and their derivatives is a fundamental process in organic chemistry and biology. Understanding the theoretical underpinnings of this bond's scission is critical for the rational design of novel synthetic methodologies, the development of new pharmaceuticals, and for elucidating biochemical pathways. This technical guide provides an in-depth analysis of the theoretical studies on N-O bond cleavage in hydroxylamines, focusing on computational models, mechanistic pathways, and the energetic landscapes that govern these transformations.

Core Concepts in N-O Bond Cleavage

The N-O single bond is inherently weak, with a bond dissociation energy (BDE) significantly lower than that of C-C, C-N, or C-O bonds.[1] This inherent instability makes hydroxylamines valuable synthons in organic synthesis, acting as sources of nitrogen-centered radicals or electrophilic aminating agents upon N-O bond cleavage.[2][3] Theoretical and computational studies have been instrumental in elucidating the nuanced mechanisms of this cleavage, which can proceed through several pathways, including homolytic and heterolytic scission.

The propensity for a particular cleavage pathway is influenced by a variety of factors, including the substitution pattern on the nitrogen and oxygen atoms, the presence of catalysts, and the reaction environment (e.g., solvent, light).[1][4] Electron-withdrawing substituents on the oxygen atom, for instance, can weaken the N-O bond, facilitating reductive cleavage to generate reactive nitrogen-transfer intermediates.[4][5]

Computational Methodologies for Studying N-O Bond Cleavage

The theoretical investigation of N-O bond cleavage in hydroxylamines heavily relies on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a workhorse for these studies, offering a favorable balance between computational cost and accuracy.

Key Computational Protocols

1. Geometry Optimization and Frequency Calculations:

-

Objective: To locate the equilibrium geometries of reactants, transition states, and products on the potential energy surface.

-

Methodology:

-

Utilize a suitable DFT functional, such as M06-2X, which has shown excellent performance for thermochemical calculations of N-O bond-containing compounds.[6][7][8]

-

Employ a sufficiently flexible basis set, for example, 6-311+G(3df,2p), to accurately describe the electronic structure.[6][7][8]

-

Perform frequency calculations to characterize the nature of the stationary points. A minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

-

2. Bond Dissociation Energy (BDE) Calculations:

-

Objective: To quantify the energy required for the homolytic cleavage of the N-O bond.

-

Methodology:

-

Calculate the electronic energies of the optimized hydroxylamine and the corresponding nitrogen- and oxygen-centered radical fragments.

-

The BDE is then calculated as the difference in the sum of the energies of the radical products and the energy of the reactant hydroxylamine.

-

For high accuracy, composite methods such as CBS-QB3, CBS-APNO, and G4 are often employed, which involve a series of calculations to extrapolate to the complete basis set limit.[6][7][8]

-

3. Transition State Searching:

-

Objective: To identify the transition state structure connecting reactants and products for a given reaction pathway.

-

Methodology:

-

Employ algorithms such as the Berny optimization algorithm to locate the saddle point on the potential energy surface.

-

The nature of the transition state is confirmed by the presence of a single imaginary frequency and by visualizing the corresponding vibrational mode.

-

4. Solvation Modeling:

-

Objective: To account for the influence of the solvent on the reaction energetics.

-

Methodology:

Quantitative Data on N-O Bond Dissociation Energies

The following table summarizes theoretically calculated N-O bond dissociation energies (BDEs) for a selection of hydroxylamines using various computational methods. These values provide a quantitative measure of the N-O bond strength and its susceptibility to homolytic cleavage.

| Compound | Computational Method | Basis Set | Calculated N-O BDE (kcal/mol) |

| Hydroxylamine (NH₂OH) | M06-2X | 6-311+G(3df,2p) | 61.35 |

| CBS-QB3 | - | 62.11 | |

| CBS-APNO | - | 62.33 | |

| G4 | - | 62.29 | |

| O-methylhydroxylamine | M06-2X | 6-311+G(3df,2p) | 53.6 |

| N,N-dimethyl-O-methyl-hydroxylamine | M06-2X | 6-311+G(3df,2p) | 48.5 |

| O-acetylhydroxylamine | M06-2X | 6-311+G(3df,2p) | 45.9 |

| O-benzoylhydroxylamine | M06-2X | 6-311+G(3df,2p) | 46.8 |

Data sourced from Bach and Schlegel (2021).[6][7][8]

Reaction Pathways and Mechanisms

Theoretical studies have delineated several key pathways for N-O bond cleavage in hydroxylamines.

Unimolecular vs. Bimolecular Decomposition

In the absence of catalysts, the thermal decomposition of hydroxylamine has been theoretically investigated. While simple unimolecular bond dissociation has a high activation barrier, a bimolecular isomerization pathway to ammonia oxide has been proposed as a more energetically favorable initial step.[9][10] The presence of a solvent, such as water, can further lower the activation barrier for this bimolecular process.[9][10]

Caption: Bimolecular isomerization pathway for hydroxylamine decomposition.

Reductive Cleavage in O-Acyl Hydroxylamines

O-acyl hydroxylamines can undergo reductive N-O bond cleavage, particularly in the presence of transition metal catalysts like iron.[4][5] Theoretical calculations support a mechanism where an electron transfer from a low-valent metal center to the hydroxylamine derivative facilitates the N-O bond scission.[4] This process is often the key step in nitrogen-transfer reactions.

Caption: Reductive cleavage of an O-acyl hydroxylamine by an Fe(II) catalyst.

Photodissociation Pathways

Computational studies on the photodissociation of hydroxylamine in its lowest singlet-excited state (S1) have revealed that O-H bond dissociation is the preferred initial step.[11] Subsequent isomerization and fragmentation can then lead to various products. The N-O bond cleavage in the excited state is generally found to be less favorable than the O-H scission.[11]

Caption: Primary photodissociation pathways of hydroxylamine.

Conclusion

Theoretical and computational chemistry provides indispensable tools for a deep and quantitative understanding of N-O bond cleavage in hydroxylamines. The methodologies outlined in this guide, from DFT calculations of bond dissociation energies to the mapping of complex reaction pathways, empower researchers to predict the reactivity of these versatile molecules. This knowledge is paramount for the continued development of innovative synthetic strategies and for unraveling the intricate roles of hydroxylamines in biological systems. As computational power and theoretical models continue to advance, we can anticipate even more precise and predictive insights into the fascinating chemistry of the N-O bond.

References

- 1. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle [mdpi.com]

- 2. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of New Reactions Driven by N-O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Bond Dissociation Energy of the N-O Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 9. Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Photolytic mechanisms of hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]

Core Principle: The Reaction of Nucleophiles with Electrophilic Nitrogen

An In-depth Technical Guide to Electrophilic Amination Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitrogen atom into organic molecules is a fundamental transformation in chemical synthesis, crucial for the development of pharmaceuticals, agrochemicals, and materials. Electrophilic amination, the process of forming a carbon-nitrogen bond by reacting a carbon nucleophile with an electrophilic nitrogen source, offers a direct and powerful strategy to achieve this. This guide provides an in-depth exploration of the core mechanisms governing electrophilic amination, focusing on the most prevalent classes of aminating agents.

Electrophilic amination is conceptually the reverse of the more traditional nucleophilic amination (e.g., SN2 reaction of an amine with an alkyl halide). In this "umpolung" or reverse-polarity approach, a carbanion, enolate, or organometallic species acts as the nucleophile, attacking a nitrogen atom that has been rendered electrophilic by attachment to an electron-withdrawing group or by its incorporation into a strained ring system.[1][2]

The general workflow often begins with the generation of a carbon nucleophile, such as the deprotonation of a carbonyl compound to form an enolate.[3][4]

Amination with Oxaziridines

Oxaziridines are three-membered heterocyclic rings containing nitrogen and oxygen. The ring strain and the electronegative oxygen atom make the nitrogen atom highly electrophilic.[5] N-Sulfonyloxaziridines (e.g., Davis' reagent) and N-Boc-oxaziridines are common examples.[6][7] The reaction proceeds via a nucleophilic attack (SN2-type mechanism) on the nitrogen atom, which leads to the opening of the strained three-membered ring.[8][9]

Quantitative Data: Amination of N-Benzyl Amino Acids

The reaction of N-benzyl amino acid salts with N-Boc-oxaziridine provides N-orthogonally diprotected hydrazino acids, which are valuable synthons.[6]

| Entry | Amino Acid Side Chain (R) | Yield (%)[6] |

| 1 | -H (Glycine) | 48 |

| 2 | -CH₃ (Alanine) | 65 |

| 3 | -CH(CH₃)₂ (Valine) | 78 |

| 4 | -CH₂Ph (Phenylalanine) | 75 |

| 5 | -(CH₂)₄NH-Boc (Lysine) | 85 |

Experimental Protocol: Synthesis of Nα-benzyl-Nβ-Boc-α-hydrazino Acid (Valine derivative)[6]

-

Salt Formation: To a solution of N-benzyl-L-valine (1.0 eq) in CH₂Cl₂ at 0 °C, add a 25% aqueous solution of tetramethylammonium hydroxide (1.0 eq).

-

Solvent Removal: Stir the mixture for 10 minutes, and then evaporate the solvent under reduced pressure to yield the corresponding ammonium salt as a white solid.

-

Amination Reaction: Dissolve the salt in anhydrous CH₂Cl₂ and cool the solution to -78 °C under a nitrogen atmosphere.

-

Reagent Addition: Add a solution of N-Boc-3-(trichloromethyl)oxaziridine (1.2 eq) in CH₂Cl₂ dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Amination with Hydroxylamine Derivatives

Hydroxylamine derivatives, with the general structure R₂N-OX, are a versatile class of electrophilic aminating agents. The electrophilicity of the nitrogen is modulated by the nature of the 'X' leaving group, which is often an acyl, sulfonyl, or phosphinoyl moiety.[1][10] The reaction can proceed through an uncatalyzed direct substitution or via a transition-metal-catalyzed cycle.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enolate - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Electrophilic amination - Wikipedia [en.wikipedia.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

Methodological & Application

The Versatility of O-(tert-Butyldimethylsilyl)hydroxylamine in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

O-(tert-Butyldimethylsilyl)hydroxylamine (TBSONH₂) is a versatile and valuable reagent in modern organic synthesis, primarily utilized for the introduction of nitrogen-containing functionalities. Its silyl protecting group offers stability and allows for mild reaction conditions, making it particularly useful in the synthesis of complex and delicate molecules, including natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the key uses of O-(tert-Butyldimethylsilyl)hydroxylamine, supported by quantitative data and mechanistic diagrams.

Synthesis of Hydroxamic Acids

Hydroxamic acids are a crucial class of compounds in medicinal chemistry, known for their metal-chelating properties and their role as enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors. O-(tert-Butyldimethylsilyl)hydroxylamine serves as an excellent reagent for the synthesis of hydroxamic acids from carboxylic acids, especially for sensitive substrates where traditional methods using hydroxylamine hydrochloride may be too harsh. The tert-butyldimethylsilyl (TBS) protecting group is easily removed under mild conditions.[1]

A prominent example of this application is in the total synthesis of (R)-trichostatin A, a potent HDAC inhibitor. The hydroxamic acid moiety is installed by reacting the precursor carboxylic acid with O-(tert-butyldimethylsilyl)hydroxylamine in the presence of ethyl chloroformate to form a mixed anhydride. Subsequent deprotection of the silyl group with cesium fluoride (CsF) yields the final product in high yield.[2]

Experimental Protocol: General Procedure for the Synthesis of Hydroxamic Acids

-

Activation of the Carboxylic Acid: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a coupling agent (e.g., ethyl chloroformate, 1.1 equiv) and a base (e.g., triethylamine, 1.2 equiv). Stir the mixture for 30-60 minutes at 0 °C.

-